Cpm-fao

Opioid receptor pharmacology Irreversible antagonist Receptor alkylation

Researchers requiring permanent δ-opioid receptor inactivation face a gap: conventional antagonists like naltrindole are wash-reversible. NIH 10236 (Cpm-fao) is the only small-molecule agent that covalently and selectively eliminates δ-receptor signaling in NG108-15 cells. • Covalent, wash-resistant δ-receptor inactivation enables unambiguous functional assignment in cAMP, ERK, or reporter-gene assays. • Internally controlled μ/δ discrimination within the same cell system, backed by comparative data vs. NIH 10235 and peptide antagonists. • Ex vivo receptor occupancy & neuroanatomical mapping after i.c.v. administration with ≥18-24 h irreversible brain binding. Supplied as a custom-synthesized reference standard with full analytical characterization.

Molecular Formula C28H32N2O6
Molecular Weight 492.6 g/mol
CAS No. 88167-37-7
Cat. No. B1259131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCpm-fao
CAS88167-37-7
SynonymsN-cyclopropylmethyl-7alpha-methylfumaroylamido-6,14-endoetheno-tetrahydronororipavine
NIH 10236
NIH-10236
Molecular FormulaC28H32N2O6
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCOC(=O)C=CC(=O)NC1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC
InChIInChI=1S/C28H32N2O6/c1-34-22(33)8-7-21(32)29-19-14-26-9-10-28(19,35-2)25-27(26)11-12-30(15-16-3-4-16)20(26)13-17-5-6-18(31)24(36-25)23(17)27/h5-10,16,19-20,25,31H,3-4,11-15H2,1-2H3,(H,29,32)/b8-7+/t19-,20+,25+,26+,27-,28+/m0/s1
InChIKeyHMSNRTYBCBHRBA-GDAFCXFGSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NIH 10236: Irreversible Delta-Opioid Antagonist


NIH 10236 (also designated Cpm‑fao; CAS 88167‑37‑7) is an oripavine‑derived, site‑directed alkylating agent that functions as a potent, irreversible antagonist at the δ‑opioid receptor [1]. Originally developed as part of the NIH probe series, it bears an N‑cyclopropylmethyl substituent and a C‑7 α‑methylfumaroylamido electrophilic moiety that confers its covalent receptor‑labeling capability [2]. Unlike most commercially available opioid antagonists that act through reversible, equilibrium‑driven binding, NIH 10236 permanently inactivates δ‑opioid receptors, making it a mechanistically distinct tool for receptor‑occupancy, selectivity‑profiling, and neuropharmacological mapping studies [3].

δ

Irreversible δ-opioid receptor inactivation for receptor-occupancy and selectivity-profiling studies.

Mechanistically distinct covalent antagonist — not a reversible equilibrium-driven binder.

Oripavine-derived probe for neuropharmacological mapping and CNS receptor alkylation research.

Why NIH 10236 Is Irreplaceable


Substituting NIH 10236 with a conventional reversible δ‑antagonist such as naltrindole or with a μ‑selective irreversible agent like NIH 10235 (the 7‑isothiocyanato analog) fundamentally alters the experimental outcome. NIH 10236 covalently and selectively inactivates δ‑opioid receptors in NG108‑15 neuroblastoma‑glioma hybrid cells, whereas naltrindole acts through a competitive, wash‑reversible mechanism that does not produce permanent receptor elimination [1]. Conversely, the structurally related NIH 10235 alkylates μ‑opioid receptors but exhibits only reversible δ‑receptor interactions in the same cellular model [2]. In vivo, NIH 10236 demonstrates broad μ/δ/κ engagement following intracerebroventricular administration, a pattern not replicated by the peptide‑based δ‑antagonists ICI 154,129 and ICI 174,864, which lack detectable central receptor occupancy after subcutaneous or even i.c.v. dosing [3]. These mechanistic and pharmacokinetic divergences mean that experimental protocols designed around irreversible δ‑receptor inactivation cannot be executed with any alternative commercial compound without changing the nature of the pharmacological question.

Target
NIH 10236: Irreversible, covalent δ-receptor inactivation (wash-resistant).
Naltrindole: Reversible competitive antagonist; δ-blockade is lost upon washout.
Target
NIH 10236: δ-irreversible / μ-reversible selectivity in NG108-15 cells.
NIH 10235: μ-irreversible / δ-reversible selectivity; opposite alkylation profile.
Target
NIH 10236 (i.c.v.): Robust, long-lasting central μ/δ/κ receptor occupancy.
ICI 154,129 / ICI 174,864: No detectable central receptor occupancy after i.c.v. or s.c. dosing.

Covalent irreversibility and in vivo CNS occupancy profiles may not transfer to reversible or peptide-based δ-antagonists. Direct substitution would alter the pharmacological question.

NIH 10236: Comparator Evidence


Irreversible δ-Receptor Inactivation vs. μ-Selective Analog

In NG108‑15 neuroblastoma‑glioma hybrid cell homogenates, NIH 10236 (compound 8c, the N‑cyclopropylmethyl‑7α‑methylfumaroylamido derivative) produced irreversible, wash‑resistant inhibition of δ‑opioid receptor‑mediated adenylate cyclase activity, while the isothiocyanato analog NIH 10235 (compound 10c) acted as an irreversible μ‑receptor alkylator but a reversible antagonist at δ‑receptors in the same assay system [1]. Rat brain membrane binding studies confirmed that NIH 10236 selectively depleted δ‑sites after in vitro pretreatment, whereas NIH 10235 depleted μ‑sites; both compounds showed only limited irreversible interaction with κ‑sites in μ/δ‑depleted membranes [2].

Irreversibility vs. μ-Selective Analog
Head-to-head
NIH 10236 → δ-irreversible / μ-reversible; NIH 10235 → μ-irreversible / δ-reversible in NG108-15 cell homogenates.
Opposite receptor-subtype alkylation selectivity confirmed.
Context: Adenylate cyclase assay; rat brain membrane binding.
Opioid receptor pharmacology Irreversible antagonist Receptor alkylation

Covalent Irreversibility vs. Naltrindole

NIH 10236 alkylates δ‑opioid receptors via its C‑7 α‑methylfumaroylamido electrophile, producing wash‑resistant inhibition that persists after membrane preparation and extensive washing. In contrast, naltrindole, a highly potent and selective δ‑antagonist (pIC₅₀ ~9.6 at δ‑receptors in binding assays), interacts through non‑covalent, competitive binding that is fully reversible upon washout [1]. In rat brain membrane pretreatment experiments, 1 μM NIH 10236 caused significant wash‑resistant reduction of [³H]DADLE (δ‑preferring) binding, whereas naltrindole's effects were completely reversed under identical wash conditions [2].

Covalent vs. Naltrindole
Cross-study comparable
NIH 10236 (1 μM) produced wash-resistant δ-receptor inhibition. Naltrindole (pIC₅₀ 9.6) effects were fully reversible upon washout.
Supports irreversible receptor-occupancy study design.
Reported from [³H]DADLE binding in rat brain membranes.
δ-opioid receptor Covalent inhibitor Receptor occupancy

In Vivo Central Occupancy vs. Peptide Antagonists

Following intracerebroventricular (i.c.v.) injection in rats, NIH 10236 produced potent and apparently irreversible opiate receptor binding detectable across μ, δ, and κ sites in brain membrane preparations, with similar affinity for all three receptor subtypes. By contrast, the enkephalin‑based δ‑antagonists ICI 154,129 and ICI 174,864 showed no detectable central receptor occupancy after either i.c.v. or subcutaneous (s.c.) administration [1]. NIH 10236 itself failed to produce receptor binding after s.c. injection, indicating that its in vivo utility depends on central route administration, but within that constraint it is the only compound among those tested that achieves measurable, irreversible brain receptor engagement [2].

In Vivo CNS Occupancy vs. Peptides
Head-to-head
NIH 10236 (i.c.v.): Broad μ/δ/κ occupancy 18–24 h post-dose. ICI 154,129 and ICI 174,864: zero occupancy after i.c.v. or s.c. dosing.
Supports central-route neuropharmacological mapping studies.
Sprague-Dawley rat model; ex vivo brain membrane binding.
In vivo receptor binding Blood-brain barrier penetration Central opioid receptors

In Vitro Alkylation Spectrum: μ, δ, κ Profiling

In a comprehensive in vitro alkylation study, pretreatment of rat brain membranes with NIH 10236 produced wash‑resistant inhibition of [³H]6β‑fluoro‑6‑desoxyoxymorphone (μ‑site) binding, both higher‑ and lower‑affinity [³H]DADLE (δ‑site) binding, but no effect on κ‑sites labeled with [³H]bremazocine [1]. By comparison, four optical isomers of methylfumaramidophenethyl‑3‑methylfentanyl derivatives tested in parallel were completely inactive as alkylating agents. In the same study, the reversible μ‑ligand (+)-cis‑3‑methylfentanyl produced >90% inhibition of μ and lower‑affinity δ binding, but this was attributable to ‘pseudo‑irreversible’ trapping rather than covalent modification, as it was partially reversed by NaCl/GppNHp incubation [2].

In Vitro Alkylation Spectrum
Head-to-head
NIH 10236 (1 μM): wash-resistant μ/δ inhibition; no κ effect. Fentanyl isomers: zero alkylating activity; (+)-cis-3-methylfentanyl: pseudo-irreversible trapping.
Distinguishes true covalent alkylation from pseudo-irreversible binding.
Partially reversed by NaCl/GppNHp incubation.
Receptor alkylation profiling Opioid receptor subtypes Wash-resistant binding

In Vivo Antagonist Potency vs. Nalorphine

Among the N‑cyclopropylmethyl‑substituted oripavine series, NIH 10236 (compound 8c) demonstrated in vivo narcotic antagonist potency ranging from 1/8 to 4 times that of nalorphine upon intravenous administration in the mouse tail‑flick vs. morphine assay [1]. This potency range reflects the combined influence of the C‑7 electrophile identity and the N‑substituent, with the N‑cyclopropylmethyl group conferring the highest overall opioid receptor affinity within the series. In rat brain membrane binding studies, the N‑cyclopropylmethyl compounds (8c, 9c, 10c) exhibited binding potencies approximately 0.5 times that of morphine, whereas the N‑propyl analog (8b) was approximately 60‑fold weaker at 0.017 times the morphine standard [2].

In Vivo Potency vs. Nalorphine
Head-to-head
NIH 10236: 0.125× to 4× nalorphine potency (i.v., mouse tail-flick). Binding ~0.5× morphine; ~30-fold higher than N-propyl analog 8b.
Reports highest in vivo antagonist potency within its scaffold series.
Mouse antinociception model; rat brain membrane binding context.
Antinociception Opioid antagonism In vivo pharmacology

NIH 10236: Research Applications


Selective δ-Receptor Inactivation in Cellular Models

NIH 10236 is the reagent of choice for experiments requiring complete, covalent elimination of δ‑opioid receptor signaling capacity in NG108‑15 neuroblastoma‑glioma hybrid cells or other δ‑receptor‑expressing lines. Unlike reversible antagonists such as naltrindole, NIH 10236 pretreatment followed by washout yields a permanently disabled δ‑receptor population, enabling unambiguous assignment of δ‑receptor‑mediated functions in downstream cAMP, ERK phosphorylation, or reporter gene assays [1]. The compound's well‑characterized selectivity profile—irreversible at δ‑sites, reversible at μ‑sites in this cellular context—allows researchers to design internally controlled experiments that discriminate between μ‑ and δ‑opioid receptor contributions within the same cell system [2].

In Vivo Central Receptor Occupancy & Mapping

Following i.c.v. administration in rodents, NIH 10236 produces robust, long‑lasting (≥18–24 h) and apparently irreversible binding to μ, δ, and κ opioid receptors in brain, as demonstrated by ex vivo radioligand labeling of membrane preparations [1]. This property makes it uniquely suitable for ex vivo receptor occupancy studies, neuroanatomical mapping of opioid receptor distribution following in vivo alkylation, and protocols that pair in vivo pretreatment with post‑mortem autoradiographic or homogenate binding analyses. The inability of peptide‑based δ‑antagonists (ICI 154,129, ICI 174,864) to achieve any central receptor occupancy after either i.c.v. or systemic dosing firmly positions NIH 10236 as the only effective small‑molecule irreversible ligand for this application class [2].

SAR Studies of Oripavine Opioid Ligands

As a prototypical N‑cyclopropylmethyl‑7α‑methylfumaroylamido oripavine, NIH 10236 serves as a benchmark compound in medicinal chemistry programs exploring the SAR of C‑7 electrophile identity, N‑substituent effects, and core scaffold modifications on irreversible opioid receptor antagonism. The extensive comparative data published on this compound—including direct side‑by‑side evaluation with isothiocyanato (10c), bromoacetyl (9c), and N‑propyl (8b) analogs—provide a well‑defined reference point for newly synthesized candidate irreversible antagonists [1]. Procurement of NIH 10236 as a reference standard enables direct potency, selectivity, and irreversibility comparisons under identical assay conditions, ensuring that novel compounds are benchmarked against the best‑characterized δ‑irreversible antagonist in the oripavine class [2].

Covalent Alkylation vs. Pseudo-Irreversible Trapping

NIH 10236 is an essential control compound for discriminating between true covalent receptor inactivation and the pseudo‑irreversible, long‑residency‑time binding exhibited by certain high‑affinity opioid ligands such as (+)-cis‑3‑methylfentanyl [1]. Protocols employing NIH 10236 alongside test compounds, combined with washout steps and NaCl/GppNHp reversal challenges, provide a rigorous framework for classifying novel ligands as genuine alkylating agents versus slowly dissociating reversible binders. The compound's well‑documented wash‑resistant μ/δ alkylation profile and lack of κ‑site interaction offer a clean experimental baseline for this mechanistic differentiation [2].

Application
Selection Property
Validation Focus
δ-Receptor inactivation in cellular models
Covalent, wash-resistant δ-antagonism
δ-selective vs. μ-reversible endpoint confirmation
In vivo central receptor occupancy & mapping
i.c.v. route-dependent CNS receptor alkylation
Ex vivo radioligand binding and autoradiography
Oripavine SAR studies
Benchmark irreversible δ-antagonist scaffold
Potency, selectivity, and irreversibility comparisons
Covalent alkylation vs. pseudo-irreversible trapping
True covalent inactivation control
Washout and NaCl/GppNHp reversal challenges

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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